REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=[CH:4][C:3]=1[NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20].C[CH2:25][O:26]CC.C([Li])(C)(C)C.CN(C)C=O>O1CCCC1.O>[C:12]([O:11][C:9]([NH:8][C:6]1[CH:5]=[CH:4][C:3]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[C:2]([CH:25]=[O:26])[CH:7]=1)=[O:10])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
tert.butyl (2-bromo-4-tert.butoxycarbonylaminophenyl)carbamate
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
to agitate for an additional 30 min at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
STIRRING
|
Details
|
to agitate for one hour at −20° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel with petroleum ether/ethyl acetate (9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |